molecular formula C17H27NO3 B1265669 Butoxycaine CAS No. 3772-43-8

Butoxycaine

Cat. No.: B1265669
CAS No.: 3772-43-8
M. Wt: 293.4 g/mol
InChI Key: QNIUOGIMJWORNZ-UHFFFAOYSA-N
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Description

Butoxycaine is a local anesthetic compound known for its use in medical and veterinary applications. It is chemically identified as 4-butoxybenzoic acid 2-(diethylamino)ethyl ester . This compound is primarily used for its anesthetic properties, providing temporary numbness or loss of sensation in a specific area.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butoxycaine can be synthesized through the esterification of 4-butoxybenzoic acid with 2-(diethylamino)ethanol . The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient formation of the ester bond.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification reactors. The process involves the continuous addition of reactants and the removal of by-products to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Butoxycaine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Butoxycaine has several applications in scientific research:

Mechanism of Action

Butoxycaine exerts its anesthetic effects by blocking sodium channels in nerve cells. This inhibition prevents the initiation and propagation of action potentials, leading to a temporary loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the interruption of nerve signal transmission .

Comparison with Similar Compounds

Uniqueness of Butoxycaine: this compound is unique due to its specific ester structure, which provides a balance between potency and duration of action. Its butoxy group contributes to its lipophilicity, enhancing its ability to penetrate nerve membranes and exert its anesthetic effects .

Properties

IUPAC Name

2-(diethylamino)ethyl 4-butoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-4-7-13-20-16-10-8-15(9-11-16)17(19)21-14-12-18(5-2)6-3/h8-11H,4-7,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIUOGIMJWORNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870957
Record name 2-(Diethylamino)ethyl 4-butoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3772-43-8
Record name Butoxycaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Diethylamino)ethyl 4-butoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTOXYCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89M880K35B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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